3-(11-Amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester Trifluoracetic Acid salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(11-Amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester Trifluoracetic Acid salt is a complex organic compound with the molecular formula C18H25F3NO7 and a molecular weight of 424.39 g/mol . This compound is primarily used in proteomics research and is known for its solubility in dimethylformamide, ethanol, and methanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(11-Amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester Trifluoracetic Acid salt involves multiple steps. The starting material is typically benzoic acid, which undergoes esterification to form benzoic acid methyl ester. This ester is then subjected to a series of etherification reactions with 3,6,9-trioxaundecanol to introduce the trioxaundecanoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Solvents like dimethylformamide, ethanol, and methanol are used to dissolve the reactants and facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(11-Amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester Trifluoracetic Acid salt undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(11-Amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester Trifluoracetic Acid salt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.
Wirkmechanismus
The mechanism of action of 3-(11-Amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester Trifluoracetic Acid salt involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with proteins, facilitating its binding to active sites. The trioxaundecanoxy group enhances its solubility and stability, allowing it to penetrate biological membranes more effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic Acid Methyl Ester: A simpler ester derivative of benzoic acid.
3-Amino Benzoic Acid Methyl Ester: Contains an amino group but lacks the trioxaundecanoxy group.
3-(Methylamino)benzoic Acid: Contains a methylamino group instead of the trioxaundecanoxy group.
Uniqueness
3-(11-Amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester Trifluoracetic Acid salt is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trioxaundecanoxy group enhances its solubility and stability, making it more versatile in various applications compared to its simpler counterparts .
Eigenschaften
Molekularformel |
C16H25NO6 |
---|---|
Molekulargewicht |
327.37 g/mol |
IUPAC-Name |
methyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]benzoate |
InChI |
InChI=1S/C16H25NO6/c1-19-16(18)14-3-2-4-15(13-14)23-12-11-22-10-9-21-8-7-20-6-5-17/h2-4,13H,5-12,17H2,1H3 |
InChI-Schlüssel |
XXYBOBZFQAXJAA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC=C1)OCCOCCOCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.